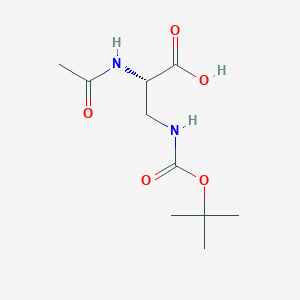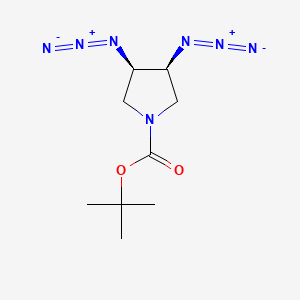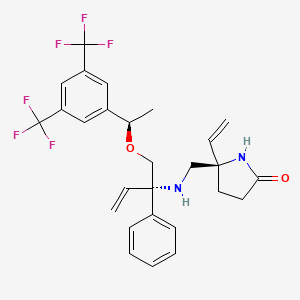
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride
Übersicht
Beschreibung
This compound is a derivative of phenylhydrazine , which is often used in the synthesis of various dyes and pharmaceuticals . It contains a trifluoroethylamine group and a 4-fluorophenyl group, both of which are common in medicinal chemistry due to their ability to modify the physicochemical properties of drug candidates .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenylhydrazine derivatives are typically prepared by oxidizing aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is subsequently reduced using sodium sulfite in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound would likely be similar to that of other phenylhydrazine derivatives . It would have a phenyl ring substituted with a fluorine atom at the 4-position, and a trifluoroethylamine group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other phenylhydrazine derivatives. For example, phenylhydrazine forms monoclinic prisms that melt to an oil around room temperature and is miscible with ethanol, diethyl ether, chloroform, and benzene .Wissenschaftliche Forschungsanwendungen
Fluorination in Organic Chemistry
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride and related fluorinated compounds are utilized in organic chemistry for various applications. For example, compounds like (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine have been employed for the substitution of a hydroxyl group by a fluorine atom, particularly in hydroxy-compounds carrying other functional groups such as carbonyl, ester, and amino-groups (Bergmann & Cohen, 1970).
Synthesis and Analytical Characterization of Research Chemicals
Research chemicals based on the 1,2-diarylethylamine template, which includes structural similarities to this compound, have been explored for various clinical applications. Some of these chemicals function as NMDA receptor antagonists. The synthesis and comprehensive analytical characterization of such substances are crucial for understanding their properties and potential applications (Dybek et al., 2019).
Enantiomeric Separation and Purity Determination
The compound R-Besifloxacin hydrochloride, which has structural similarities to this compound, has been used in clinics due to its high antibacterial activity. The separation and purity determination of its enantiomers have been a subject of study, emphasizing the significance of chirality and enantiomeric purity in medicinal chemistry (Ramisetti et al., 2017).
Fluorination for Medicinal and Agricultural Chemistry
Fluoroalkyl amino reagents developed from trifluoromethyl trifluorovinyl ether have been used to introduce the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This process is valuable in the synthesis of important building blocks for medicinal and agricultural chemistry (Schmitt et al., 2017).
Vascular Actions in Pharmacology
Calcimimetics like (R)‐N‐(3‐(3‐(trifluoromethyl)phenyl)propyl)‐1‐(1‐napthyl)ethylamine hydrochloride, structurally related to this compound, activate Ca2+‐sensing receptors in parathyroid glands and are used to treat hyperparathyroidism. These compounds are also thought to modulate vascular tone by interacting with CaR in perivascular nerves or endothelial cells, highlighting their pharmacological significance (Thakore & Ho, 2011).
Chemical Synthesis and Structural Characterization
The synthesis, structural characterization, and biological activities of fluorinated compounds, including those similar to this compound, are vital in medicinal chemistry. For instance, the synthesis and characterization of substituted 6-fluorobenzo[d]thiazole amides have shown antibacterial and antifungal activities, demonstrating the potential of fluorinated compounds in drug development (Pejchal et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQOPDJQFLGFV-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391504-83-8 | |
| Record name | (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516344.png)

![4,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B1516360.png)

![Benzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B1516373.png)



![(5-Cyano-8-cyclopropyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl) trifluoromethanesulfonate](/img/structure/B1516397.png)


![Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-,dodecyl sulfate, dodecyl sulfate (1:1:1)](/img/structure/B1516410.png)